2-(3-Hydroxypropyl)-6-methoxyphenol
Description
Significance of Phenolic Compounds in Natural Systems and Chemical Synthesis
Phenolic compounds are a vast and diverse class of chemical constituents characterized by a hydroxyl group directly attached to an aromatic ring. numberanalytics.combritannica.com In nature, they are ubiquitous, found in plants and microorganisms where they play crucial roles in defense mechanisms against pathogens and herbivores, act as attractants for pollinators, and contribute to pigmentation. wikipedia.orgnih.gov Their functions extend to acting as antioxidants, anti-inflammatory agents, and structural polymers like lignin (B12514952). nih.govwisdomlib.org
From a chemical synthesis perspective, the phenolic hydroxyl group imparts unique reactivity to the aromatic ring, making it highly susceptible to electrophilic substitution reactions. wikipedia.org This reactivity, coupled with the acidic nature of the hydroxyl proton, allows phenols to participate in a wide array of chemical transformations. wikipedia.orgrsc.org They serve as essential precursors for a multitude of industrial products, including plastics, pharmaceuticals, detergents, and dyes. britannica.comwikipedia.org The ability of phenolic compounds to act as reducing and capping agents has also been harnessed in the green synthesis of metal nanoparticles. rsc.org
Overview of 2-(3-Hydroxypropyl)-6-methoxyphenol's Position as a Key Guaiacol (B22219) Derivative
This compound is structurally a derivative of guaiacol (2-methoxyphenol). wikipedia.org Guaiacol itself is a naturally occurring phenolic compound found in wood smoke, roasted coffee, and various essential oils, contributing to their characteristic flavors and aromas. wikipedia.org It is a product of lignin pyrolysis and has applications as an expectorant, antiseptic, and local anesthetic. wikipedia.orgacs.org
The addition of a 3-hydroxypropyl side chain to the guaiacol framework in this compound introduces further functionality and potential for diverse chemical modifications. This structural feature enhances its polarity and introduces a primary alcohol group, opening up avenues for esterification, etherification, and oxidation reactions. Its position as a guaiacol derivative places it within a family of compounds that have demonstrated a range of biological activities, including anti-inflammatory and cyclooxygenase (COX)-inhibiting properties. medchemexpress.comglpbio.com
Scope and Research Trajectories for this compound
Current research on this compound and related compounds is expanding. While specific studies on this exact molecule are not extensively documented in the provided search results, the broader class of guaiacol derivatives is a subject of active investigation. Research trajectories for compounds with similar functionalities suggest potential applications in several areas.
The presence of both phenolic and alcoholic hydroxyl groups makes this compound a candidate for the synthesis of novel polymers and resins. Its antioxidant potential, a hallmark of phenolic compounds, warrants investigation for applications in materials science and as a stabilizing agent. Furthermore, the exploration of its biological activities, inspired by the known properties of guaiacol and other phenolic compounds, could uncover new therapeutic applications. The synthesis of aryl-substituted guaiacol derivatives is an area of interest in medicinal chemistry, suggesting a potential pathway for creating novel bioactive molecules based on the this compound scaffold. nih.gov
Historical Context of Related Methoxyphenols in Scientific Inquiry
The scientific journey of methoxyphenols is deeply intertwined with the history of organic chemistry. Guaiacol, the parent compound of this compound, was first isolated in 1826. wikipedia.org The study of methoxyphenols gained momentum with the investigation of natural products. For instance, eugenol (B1671780), a well-known methoxyphenol found in clove oil, has a long history of use in dentistry and as a flavoring agent. wikipedia.org Vanillin (B372448), another prominent methoxyphenol, was first synthesized from eugenol in the 1870s, marking a significant milestone in synthetic organic chemistry and the flavor industry. wikipedia.org
Historically, research on methoxyphenols has been driven by their pleasant aromas, leading to their use in perfumes and food. wikipedia.org In the 20th century, their role as precursors in chemical synthesis became increasingly important. wikipedia.org More recently, the focus has shifted towards understanding their atmospheric reactivity, particularly their role as tracers for biomass burning, and their potential health effects. acs.org The ongoing investigation into the synthesis and properties of complex methoxyphenol derivatives continues to be a vibrant area of chemical research. nih.gov
Chemical and Physical Properties
Below is a table summarizing the key chemical and physical properties of this compound and its isomer, 4-(3-Hydroxypropyl)-2-methoxyphenol.
| Property | This compound | 4-(3-Hydroxypropyl)-2-methoxyphenol |
| IUPAC Name | This compound | 4-(3-hydroxypropyl)-2-methoxyphenol |
| Molecular Formula | C10H14O3 | C10H14O3 |
| Molecular Weight | 182.22 g/mol nih.gov | 182.22 g/mol sigmaaldrich.com |
| Physical Form | Not specified | Solid sigmaaldrich.com |
| Purity | Not specified | 95% sigmaaldrich.com |
| InChI Key | AAPHJZXYHDADQG-UHFFFAOYSA-N nih.gov | MWOMNLDJNQWJMK-UHFFFAOYSA-N sigmaaldrich.com |
Properties
IUPAC Name |
2-(3-hydroxypropyl)-6-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-13-9-6-2-4-8(10(9)12)5-3-7-11/h2,4,6,11-12H,3,5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKAGLZSJDVQIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Derivatization Strategies for 2 3 Hydroxypropyl 6 Methoxyphenol
Synthetic Methodologies for 2-(3-Hydroxypropyl)-6-methoxyphenol Core Structure
The creation of the fundamental this compound structure can be achieved through several distinct approaches, ranging from the depolymerization of natural polymers to targeted organic synthesis.
Reductive Fractionation and Hydrogenolysis of Lignin (B12514952)
Lignin, a complex aromatic biopolymer, stands as a key renewable source for a variety of phenolic compounds. nih.govorganic-chemistry.org The process of reductive catalytic fractionation (RCF), often referred to as a "lignin-first" approach, has emerged as a promising strategy for the depolymerization of lignin into valuable monomeric phenols. escholarship.orgnih.gov This method involves the simultaneous extraction and catalytic hydrogenolysis of lignin from lignocellulosic biomass, which helps to prevent the condensation of lignin fragments and enhances the yield of monomeric products. escholarship.orgnih.gov
Research has demonstrated that the catalytic hydrogenolysis of hardwood lignin can yield a significant amount of phenolic monomers. escholarship.org Notably, the product stream often includes compounds structurally related to this compound. For instance, studies have reported the formation of 4-(3-hydroxypropyl)-2-methoxyphenol (dihydroeugenol) and 4-(3-hydroxypropyl)-2,6-dimethoxyphenol (B191096) from lignin, indicating that the underlying propylphenol scaffold is a common product of lignin depolymerization. The specific substitution pattern is dependent on the type of lignin (guaiacyl vs. syringyl units) and the catalytic system employed.
The choice of catalyst and reaction conditions plays a crucial role in the selective cleavage of the β-O-4 ether linkages prevalent in lignin, which leads to the formation of these monomeric phenols. nih.gov Various catalysts, including noble metals like palladium and ruthenium on carbon supports, have been investigated for their efficacy in RCF. sigmaaldrich.com The process typically operates under a hydrogen atmosphere and utilizes solvents like methanol (B129727), which facilitates the extraction and solvolysis of the lignin fragments. nih.gov
Table 1: Examples of Lignin-Derived Phenolic Monomers from Reductive Catalytic Fractionation
| Feedstock | Catalyst | Major Monomeric Products |
|---|---|---|
| Poplar Wood | Pd/C | 4-propylguaiacol, 4-propylsyringol |
| Birch Wood | Ru/C | 4-propylguaiacol, 4-propylsyringol |
| Corn Stover | Ru/Al2O3 | p-coumaric acid, ferulic acid derivatives |
Targeted Chemical Synthesis Routes (e.g., Eugenol-derived pathways)
Eugenol (B1671780) (4-allyl-2-methoxyphenol), a readily available natural product, serves as a logical starting material for the targeted synthesis of this compound. The key transformation required is the anti-Markovnikov hydration of the terminal alkene of the allyl group. A standard and effective method to achieve this is through a hydroboration-oxidation reaction.
In this two-step process, the allyl group of eugenol would first react with a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH3-THF), leading to the formation of an organoborane intermediate. The boron atom adds to the less substituted carbon of the double bond. Subsequent oxidation of the organoborane, typically with hydrogen peroxide in the presence of a base like sodium hydroxide, replaces the boron atom with a hydroxyl group, yielding the primary alcohol, this compound.
While direct synthesis of the target compound from eugenol is a theoretically sound and expected pathway, much of the documented research focuses on the synthesis of various eugenol derivatives. For example, eugenol has been converted to its epoxide, which can then be reacted with various nucleophiles to create a range of derivatives with modified side chains. nih.gov
Alternative Synthetic Approaches for Substituted Phenols
Beyond lignin depolymerization and eugenol modification, other general methods for the synthesis of substituted phenols can be adapted to produce the this compound core. One such strategy involves the ipso-hydroxylation of arylboronic acids. oregonstate.edu This method allows for the introduction of a hydroxyl group onto an aromatic ring at the position of a boronic acid functional group. A suitably substituted arylboronic acid could thus be converted to the corresponding phenol (B47542) under mild conditions, often using hydrogen peroxide as the oxidant. oregonstate.edu
Another innovative approach to constructing highly substituted phenols involves a cycloaddition-elimination-retro-Diels-Alder cascade reaction between hydroxypyrones and nitroalkenes. acs.org This methodology offers a high degree of regiochemical control, enabling the synthesis of complex phenolic structures that might be challenging to access through classical electrophilic aromatic substitution reactions. acs.org While not directly applied to the synthesis of this compound in the reviewed literature, this strategy represents a powerful tool for the de novo construction of the phenolic ring with the desired substitution pattern.
Synthesis of Analogs and Derivatives of this compound
The functional groups of this compound—the phenolic hydroxyl, the methoxy (B1213986) group, and the primary alcohol on the propyl side chain—provide multiple handles for chemical modification to generate a library of analogs and derivatives.
Structural Modification at the Hydroxyl and Methoxy Groups
The phenolic hydroxyl group is a primary site for derivatization. It can be readily alkylated or acylated to form ethers and esters, respectively. For instance, reaction with an alkyl halide in the presence of a base would yield the corresponding ether. Acetylation with acetic anhydride (B1165640) can protect the phenolic hydroxyl or modify the compound's properties.
The methoxy group is generally more stable but can be cleaved under harsh conditions using reagents like boron tribromide (BBr3) to yield the corresponding catechol. More subtle modifications might involve the synthesis of analogs with different alkoxy groups (e.g., ethoxy, propoxy) by starting with the appropriately substituted precursor in a de novo synthesis. The relative positioning of the hydroxyl and methoxy groups is known to significantly influence the biological activity of some phenolic compounds, making the synthesis of isomers an area of interest.
Derivatization of the Propyl Side Chain
The primary hydroxyl group on the propyl side chain offers a rich platform for derivatization. It can be oxidized to an aldehyde or a carboxylic acid, opening up a wide range of subsequent chemical transformations. For example, the aldehyde could undergo reductive amination to introduce nitrogen-containing functional groups.
The hydroxyl group can also be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This would allow for the introduction of a variety of functionalities, including azides, thiols, and halides. Furthermore, the hydroxyl group can be esterified or etherified to produce a diverse array of derivatives.
Table 2: Potential Derivatization Reactions for this compound
| Functional Group | Reaction Type | Reagents | Potential Product |
|---|---|---|---|
| Phenolic Hydroxyl | Etherification | Alkyl halide, Base | Alkoxy ether |
| Phenolic Hydroxyl | Esterification | Acyl chloride, Base | Phenyl ester |
| Propyl Hydroxyl | Oxidation | PCC, DMP | Aldehyde |
| Propyl Hydroxyl | Oxidation | Jones reagent | Carboxylic acid |
| Propyl Hydroxyl | Esterification | Carboxylic acid, Acid catalyst | Alkyl ester |
| Propyl Hydroxyl | Nucleophilic Sub. | 1. TsCl, Py; 2. Nu- | Substituted propyl chain |
Formation of Complex Polymeric or Oligomeric Structures
The bifunctional nature of this compound, possessing both a phenolic and a primary alcohol group, allows it to act as a monomer in condensation polymerization reactions, leading to the formation of valuable biopolymers. A primary focus of research has been its incorporation into polyesters, which are polymers containing ester functional groups in their main chain. libretexts.org
The general principle of polyester (B1180765) formation involves the reaction between a diol and a dicarboxylic acid, where repeated esterification reactions form a long polymer chain with the release of water as a byproduct. youtube.comyoutube.com In this context, this compound can serve as the diol component, reacting with various dicarboxylic acids. The properties of the resulting polyester can be tailored by the choice of the co-monomer.
Furthermore, strategies exist to upgrade the monomer before polymerization. For instance, related lignin-derived monomers can be dimerized through olefin metathesis to create bisphenols. researchgate.net These resulting dimers, which possess two phenolic hydroxyl groups, can then be reacted with diacids to form polyesters with high glass transition temperatures and thermal stability. researchgate.net While direct polymerization of this compound is feasible, it can also be catalytically converted to other platform molecules which are then polymerized. One such pathway involves the hydrotreatment of lignin-derived monomers like propanol (B110389) guaiacol (B22219) to produce intermediates such as 4-(3-hydroxypropyl) cyclohexan-1-ol, which can be purified and subsequently used to prepare bio-based polyethylene (B3416737) terephthalate (B1205515) (PET) analogs.
The inherent phenolic structure can also act as a site for other types of polymerization. However, the phenolic hydroxyl group can also act as a radical scavenger, potentially inhibiting free-radical polymerization processes unless it is protected or the polymerization conditions are carefully controlled. nih.govchemicalbook.com
Catalytic Systems and Reaction Conditions in this compound Synthesis
The primary route for obtaining this compound is through the catalytic depolymerization of lignin, a complex aromatic biopolymer. Both heterogeneous and homogeneous catalysis play crucial roles, either in the initial breakdown of lignin or in the subsequent selective modification of the resulting monomers.
Heterogeneous catalysis is the cornerstone of modern biorefinery efforts to convert lignin into valuable aromatic chemicals. nih.gov This approach utilizes solid catalysts that operate in a different phase from the reactants, offering advantages in terms of separation and reusability. rsc.org Reductive Catalytic Fractionation (RCF) is a prominent "lignin-first" strategy where the cleavage of ether linkages within the lignin polymer is paired with in-situ hydrogenation to produce stable, low-molecular-weight phenolic monomers, including this compound. nih.govnih.gov
The choice of catalyst and reaction conditions significantly influences the yield and selectivity of the depolymerization process. Noble metals and transition metals supported on various materials have been extensively studied. nih.gov The support material (e.g., activated carbon, metal oxides, zeolites) is not merely an inert carrier but actively influences the catalytic performance by affecting metal dispersion, acidity, and pore structure. nih.govnih.gov
Key research findings have highlighted several effective catalytic systems:
Platinum on Alumina (Pt/Al₂O₃): This system has been shown to be effective for the depolymerization of ammonia-treated lignin. In a methanol solvent under a hydrogen atmosphere, it can yield a significant fraction of alkylphenols, with a notable selectivity towards 4-propyl-guaiacol and related compounds.
Ruthenium on Carbon (Ru/C): Ru/C is a highly effective catalyst for lignin hydrocracking and hydrodeoxygenation. rug.nl When used with alcohol/formic acid mixtures, it can efficiently depolymerize lignin into a bio-oil rich in aromatic compounds. rug.nl
Nickel-based Bimetallic Catalysts: Catalysts such as Nickel-Tungsten on a Zirconium Phosphate support (Ni-W/ZrP) have demonstrated high efficiency in converting alkali lignin into bio-oil, with a particular selectivity towards guaiacyl (G-type) phenols. researchgate.net The addition of a second metal like tungsten can create new active sites and modify surface acidity, which helps to prevent over-hydrogenation and improve the yield of desired phenolic monomers. researchgate.net
The table below summarizes various heterogeneous catalytic systems used in the production of phenolic monomers from lignin.
| Catalyst System | Lignin Source | Solvent | Key Conditions | Primary Products/Yield | Reference |
|---|---|---|---|---|---|
| Pt/Alumina | Ammonia Treated Lignin | Methanol | 20 barg H₂ | Alkylphenols (>40% yield), including 4-propyl-guaiacol derivatives | nih.gov |
| (Ni-W)₂₀/ZrP | Alkali Lignin | Not specified | Not specified | 74.66 wt% bio-oil yield, selective for G-phenols | researchgate.net |
| Ru/C | Alcell® Lignin | Methanol/Formic Acid | 400°C, 4h | 68% mass yield of lignin oil, 11% alkylphenolics | rug.nl |
| Layered Double Hydroxides (LDHs) | Organosolv Lignin, Model Compounds | Aqueous | Not specified | Selective for cleavage of β-O-4, α-O-4 linkages | nih.gov |
While heterogeneous catalysts excel in bulk depolymerization, homogeneous catalysts, which are soluble in the reaction medium, offer high selectivity for specific chemical transformations of the isolated monomers. rsc.org These catalysts are crucial for upgrading lignin-derived platform molecules like this compound into more complex or specialized chemicals. acs.org
A significant application of homogeneous catalysis is in olefin metathesis, a powerful reaction for rearranging carbon-carbon double bonds. wikipedia.org Lignin monomers can be first transformed to feature a propenyl side chain (e.g., iso-eugenol). Subsequently, a homogeneous ruthenium-based catalyst, such as the Hoveyda-Grubbs 2nd generation catalyst, can be used to perform olefin metathesis on these monomers. researchgate.net This reaction creates new C=C bonds, leading to the formation of bisphenols, which are valuable precursors for high-performance polymers. researchgate.netlibretexts.org The mechanism involves the formation of a metallacyclobutane intermediate with the catalyst's metal-carbene complex. wikipedia.org
Another area where homogeneous catalysis is pivotal is in the acceptorless dehydrogenation (AAD) of alcohols. researchgate.net This process removes hydrogen from an alcohol to form a carbonyl group (aldehyde or ketone) and H₂ gas. For this compound, this could selectively oxidize the primary alcohol on the propyl chain to an aldehyde or carboxylic acid without affecting the phenolic group. Pincer-ligand-based ruthenium or iridium complexes are often employed for this type of transformation, operating under relatively mild conditions. acs.orgresearchgate.net
The table below provides examples of homogeneous catalysts used for functionalizing lignin-derived compounds.
| Catalyst System | Substrate Type | Transformation | Key Features | Reference |
|---|---|---|---|---|
| Hoveyda-Grubbs 2nd Gen. Catalyst | Lignin monomers with propenyl groups (e.g., iso-eugenol) | Olefin Metathesis | Forms bisphenols for polymer synthesis at room temperature. | researchgate.net |
| Pincer-based Ru or Ir Complexes | Primary and secondary alcohols | Acceptorless Dehydrogenation | Selectively oxidizes alcohols to aldehydes/ketones, generating H₂. | acs.orgresearchgate.net |
Mechanistic Investigations of 2 3 Hydroxypropyl 6 Methoxyphenol and Its Derivatives
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a compound. By systematically modifying the chemical structure and observing the resulting changes in activity, researchers can identify key molecular features responsible for the desired effect.
Influence of Functional Groups on Biological or Chemical Activities
The biological and chemical activities of 2-(3-hydroxypropyl)-6-methoxyphenol and its derivatives are significantly influenced by their functional groups, primarily the hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups.
The phenolic hydroxyl group is a critical determinant of the antioxidant activity in many natural compounds. pjmhsonline.com It can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress. nih.gov Studies on related phenolic compounds, such as eugenol (B1671780) and curcumin, have highlighted the importance of the o-methoxyphenol group for antioxidant effects. nih.govresearchgate.net The presence and position of hydroxyl groups can dramatically affect a molecule's hydrogen-bonding capacity and lipophilicity, which in turn influences its affinity for biological receptors and metabolic stability. researchgate.net For instance, the modification of phenolic hydroxyl groups through methylation can enhance lipophilicity, potentially improving the penetration of compounds through biological membranes. pjmhsonline.com
The propyl side chain with its terminal hydroxyl group also contributes to the molecule's properties. This aliphatic chain provides a degree of flexibility and can participate in hydrophobic interactions with biological targets. The hydroxyl group on the side chain adds another potential site for hydrogen bonding.
Table 1: Influence of Functional Groups on Biological Activity
| Functional Group | Influence on Activity | References |
|---|---|---|
| Phenolic Hydroxyl (-OH) | Key for antioxidant activity through hydrogen donation to free radicals. | pjmhsonline.comnih.gov |
| Methoxy (-OCH3) | Modulates electronic properties and lipophilicity of the molecule. | researchgate.net |
| Propyl Chain | Provides flexibility and potential for hydrophobic interactions. | |
| Side-chain Hydroxyl (-OH) | Offers an additional site for hydrogen bonding. | researchgate.net |
Role of Aromatic Substitution Patterns
The arrangement of substituents on the benzene (B151609) ring of this compound is a critical factor in determining its reactivity and biological function. The relative positions of the hydroxyl, methoxy, and hydroxypropyl groups dictate the electronic and steric properties of the molecule.
In electrophilic aromatic substitution reactions, the hydroxyl group is a strong activating, ortho-, para-directing group, while the methoxy group is also activating and ortho-, para-directing. msu.edu When these groups are present on the same ring, their directing effects can be either cooperative or antagonistic. msu.edu For example, in a derivative with opposing directing groups, the position of further substitution can be harder to predict. The presence of electron-donating groups like hydroxyl and methoxy generally increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack and also influencing its antioxidant potential.
Conformational Analysis and Stereochemical Considerations
The three-dimensional structure and stereochemistry of this compound are important for its interaction with biological targets. The molecule possesses a rotatable bond between the aromatic ring and the propyl side chain, as well as within the side chain itself, allowing for various conformations. nih.gov
Conformational analysis helps in understanding the preferred spatial arrangement of the molecule. The stability of different conformers is influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding between the phenolic hydroxyl group and the oxygen of the methoxy group, or between the phenolic hydroxyl and the side-chain hydroxyl. The lowest energy conformation is often the one that predominates and is most likely to be biologically active. Computational chemistry methods can be employed to predict the most stable conformations. sapub.org
Molecular Interactions and Binding Mechanisms
To exert a biological effect, a molecule must interact with specific biological targets, such as enzymes or receptors. Understanding these interactions at the molecular level is key to elucidating the mechanism of action.
Computational Chemistry and Molecular Docking Studies (e.g., enzyme interactions)
Computational chemistry and molecular docking are powerful tools used to predict and analyze the binding of a small molecule (ligand) to a macromolecular target (receptor), such as a protein or enzyme. nih.gov These methods provide insights into the binding affinity, orientation, and interactions between the ligand and the active site of the target.
For derivatives of 2-methoxyphenols, molecular docking studies have been used to investigate their interactions with various enzymes. For instance, studies on 4-ethyl-2-methoxyphenol (B121337) have explored its binding to the glucagon-like peptide-1 (GLP-1) receptor. researchgate.net Such studies can identify key amino acid residues in the binding pocket that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other non-covalent forces.
In the context of this compound, molecular docking could be used to simulate its binding to enzymes implicated in various diseases. The hydroxyl and methoxy groups of the compound would be expected to form hydrogen bonds with polar residues in the enzyme's active site, while the aromatic ring could engage in pi-stacking interactions with aromatic amino acid residues. The flexible propyl side chain can adopt a conformation that fits optimally within the binding pocket. The results of docking studies, often expressed as a binding energy or docking score, can help to rank the potential of different derivatives as inhibitors or activators of a particular enzyme.
In Silico Prediction of Target Engagement (e.g., hCA-II, h11beta-HSD1, hCDC25B)
In silico methods go beyond single-target docking to predict the potential biological targets of a compound across a wider range of proteins. These approaches utilize computational algorithms and databases of known protein structures and ligand-protein interactions to forecast which proteins a molecule is likely to bind to and modulate.
While specific in silico target prediction studies for this compound are not detailed in the provided context, the general approach would involve screening the compound against a panel of known drug targets. For example, targets like human carbonic anhydrase II (hCA-II), 11-beta-hydroxysteroid dehydrogenase type 1 (h11beta-HSD1), and cell division cycle 25B (hCDC25B) are enzymes that have been implicated in various diseases and are common subjects of such predictive studies.
The process would involve generating a 3D model of the compound and then using various software tools to predict its binding affinity to the crystal structures of these target proteins. The predictions are based on the complementarity of shape and chemical properties between the ligand and the protein's binding site. Positive predictions from these in silico screens can then guide experimental validation to confirm the biological activity.
Table 2: Investigated Enzymes and their Relevance
| Enzyme | Relevance | References |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | Involved in inflammation. | nih.govjosai.ac.jp |
| 12-Lipoxygenase (12-LOX) | Implicated in skin diseases, diabetes, and cancer. | nih.gov |
| Carbonic Anhydrase II (hCA-II) | Target for various therapeutic areas. | |
| 11-beta-hydroxysteroid dehydrogenase type 1 (h11beta-HSD1) | Involved in metabolism and hormonal regulation. | |
| Cell division cycle 25B (hCDC25B) | Plays a role in cell cycle progression and is a target in cancer research. |
Understanding Interaction with Cellular Components (in vitro models)
In in vitro models, the interaction of this compound and its derivatives with cellular components is a key area of research to elucidate their biological activities. Studies on related methoxyphenol compounds, such as eugenol, indicate that these molecules can interact with and disrupt bacterial cell membranes. This disruption can lead to increased membrane permeability and the leakage of intracellular contents like DNA and proteins. mdpi.com The ability of these compounds to permeabilize bacterial membranes is a significant factor in their antimicrobial efficacy.
Furthermore, investigations into the cellular protection mechanisms of similar compounds have shown that they can interfere with cell death signaling pathways. nih.gov For instance, certain heat shock proteins can inhibit apoptosis by directly interfering with caspase activation and the release of pro-death molecules from mitochondria. nih.gov While direct studies on this compound are limited, the behavior of analogous compounds suggests that its interactions at the cellular level likely involve membrane-related disturbances and modulation of apoptotic pathways.
A derivative, 6-nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, has been shown to induce cell cycle arrest and apoptosis in tumor cell lines. nih.gov This compound caused an accumulation of cells in the S and G2/M phases of the cell cycle and triggered apoptosis through the activation of caspase-3 and caspase-6. nih.gov This suggests that derivatives of this compound can have significant interactions with the cellular machinery that controls cell division and survival.
Mechanistic Pathways in Biological Systems (Non-Human/Non-Clinical)
Antioxidant Mechanisms (e.g., Radical Scavenging, DPPH, FRAP, ORAC assays, cellular protection)
The antioxidant properties of methoxyphenol compounds are well-documented and are often attributed to their ability to scavenge free radicals. nih.govnih.gov The antioxidant capacity of these compounds is commonly evaluated using various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. nih.govnih.govresearchgate.net
The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. nih.govresearchgate.net The FRAP assay, on the other hand, is based on the reduction of a ferric-tripyridyltriazine complex to its ferrous form, which results in a colored product. nih.govresearchgate.net The ORAC assay quantifies the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. nih.govnih.gov Each of these assays provides a different perspective on the antioxidant potential of a compound. nih.gov
Studies on related methoxyphenols, such as eugenol and vanillin (B372448), have demonstrated their efficacy as antioxidants in these assays. nih.gov These compounds can effectively scavenge free radicals and protect against lipid peroxidation, contributing to cellular protection against oxidative stress. nih.govnih.gov The antioxidant activity is often linked to the phenolic hydroxyl group, which can readily donate a hydrogen atom to a radical species.
| Assay | Principle | Measures |
|---|---|---|
| DPPH (2,2-diphenyl-1-picrylhydrazyl) | Hydrogen atom or electron donation to the stable DPPH radical. | Radical scavenging capacity. |
| FRAP (Ferric Reducing Antioxidant Power) | Reduction of a ferric-tripyridyltriazine complex to its ferrous form. | Total antioxidant potential based on reducing ability. |
| ORAC (Oxygen Radical Absorbance Capacity) | Protection of a fluorescent probe from damage by peroxyl radicals. | Chain-breaking antioxidant activity against peroxyl radicals. nih.gov |
Antimicrobial Mechanisms (in vitro cellular studies, e.g., membrane disruption, metabolic interference)
The antimicrobial activity of this compound and related compounds is often linked to their ability to disrupt the structure and function of microbial cell membranes. nih.govnih.gov In in vitro cellular studies, these compounds have been shown to increase the permeability of bacterial membranes, leading to the leakage of essential intracellular components such as ions, ATP, nucleic acids, and proteins. mdpi.com
One of the primary mechanisms is the insertion of the molecule into the lipid bilayer, which alters its fluidity and integrity. nih.govnih.gov This disruption can lead to the dissipation of the proton motive force, which is crucial for energy production and transport processes in bacteria. nih.gov The depolarization of the cytoplasmic membrane is a key indicator of this type of antimicrobial action. mdpi.com
Beyond direct membrane damage, some antimicrobial agents can interfere with cellular metabolism. nih.gov For instance, they can inhibit enzymes involved in essential metabolic pathways or disrupt the respiratory chain, leading to the formation of reactive oxygen species (ROS) that can cause further cellular damage. nih.gov Studies on eugenol have shown its ability to inhibit the growth of a wide range of foodborne pathogens and spoilage bacteria. nih.gov
| Mechanism | Description | Consequence for Microbe |
|---|---|---|
| Membrane Disruption | Insertion into the lipid bilayer, altering fluidity and integrity. nih.govnih.gov | Increased permeability, leakage of intracellular contents, cell lysis. mdpi.com |
| Metabolic Interference | Inhibition of essential enzymes or disruption of the respiratory chain. nih.gov | Impaired energy production, generation of reactive oxygen species (ROS), cell death. nih.gov |
Enzymatic Reaction Pathways and Biocatalysis
In biological systems, this compound can be involved in various enzymatic reactions. For instance, hydroxylases are a class of enzymes that can introduce hydroxyl groups into a substrate. The enzyme 2-polyprenyl-6-methoxyphenol 4-hydroxylase, found in proteobacteria, is a FAD-dependent monooxygenase responsible for a hydroxylation step in the ubiquinone biosynthetic pathway. ebi.ac.uk This highlights the potential for enzymatic modification of the phenol (B47542) ring in related compounds.
Biocatalysis can be employed to synthesize or modify compounds like this compound. The use of enzymes can offer high selectivity and efficiency in chemical transformations. While specific studies on the biocatalysis of this exact compound are not prevalent, the principles of enzymatic reactions on phenolic compounds are well-established.
Pre-clinical in vitro studies (e.g., insect cell line viability)
A derivative, 6-nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, has been evaluated for its cytotoxic effects against various human tumor cell lines. nih.gov Such studies often involve assessing cell viability through assays that measure metabolic activity or membrane integrity. These preclinical evaluations are fundamental in determining the potential applications of a compound.
Metabolic Transformations in Model Organisms or Cell Cultures
The metabolism of phenolic compounds like this compound in model organisms or cell cultures can involve several transformation pathways. In grape cell cultures, for instance, treatments with jasmonates have been shown to induce the production of various secondary metabolites, including sesquiterpenes and stilbenes. nih.gov This indicates that external stimuli can trigger complex metabolic changes, leading to the synthesis of a diverse array of compounds.
Advanced Analytical Methodologies for 2 3 Hydroxypropyl 6 Methoxyphenol Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for determining the molecular structure and identifying the functional groups of 2-(3-Hydroxypropyl)-6-methoxyphenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of this compound. nd.edu Analysis of ¹H NMR, ¹³C NMR, and various 2D NMR spectra provides detailed information about the connectivity and chemical environment of each atom in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to its distinct proton environments. The aromatic protons typically appear in the downfield region, while the protons of the methoxy (B1213986) and hydroxypropyl groups resonate at higher fields. vulcanchem.com The splitting patterns (singlets, doublets, triplets, multiplets) and integration values of these signals are critical for assigning them to specific protons within the structure. For instance, the methoxy group protons usually appear as a sharp singlet, while the protons of the propyl chain show complex splitting patterns due to coupling with adjacent protons. youtube.comstackexchange.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The number of signals corresponds to the number of chemically non-equivalent carbon atoms. The chemical shifts of the carbon signals are indicative of their electronic environment. For example, the carbons of the aromatic ring resonate at lower field compared to the aliphatic carbons of the propyl chain and the methoxy group. rsc.orgchemicalbook.com
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons. nih.gov COSY spectra reveal proton-proton couplings, helping to trace the connectivity within the propyl chain. HSQC spectra correlate directly bonded proton and carbon atoms, while HMBC spectra show correlations between protons and carbons over two or three bonds, which is instrumental in confirming the attachment of the hydroxypropyl and methoxy groups to the phenolic ring. engineegroup.us
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 6.6–7.2 (m) | 110-150 |
| Methoxy Protons (-OCH₃) | ~3.8 (s) | ~55 |
| Propyl Chain Protons (-CH₂CH₂CH₂OH) | 1.6–2.5 (m), 3.6 (t) | ~30, ~32, ~62 |
| Phenolic Hydroxyl Proton (-OH) | Variable | - |
| Alcoholic Hydroxyl Proton (-OH) | Variable | - |
| Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions. 's' denotes singlet, 't' denotes triplet, and 'm' denotes multiplet. |
Mass Spectrometry (MS, HRESIMS, LC-MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. nd.edu
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula (C₁₀H₁₄O₃). vulcanchem.com
Fragmentation Analysis: In the mass spectrometer, the molecule can be fragmented into smaller, characteristic ions. The analysis of these fragmentation patterns provides valuable structural information. For example, the loss of a water molecule, a methoxy group, or fragments of the propyl chain can be observed, further confirming the proposed structure. nih.govnist.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. rjptonline.org LC-MS is particularly useful for analyzing this compound in complex mixtures, as it allows for the separation of the compound from other components before it enters the mass spectrometer for identification and quantification.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific functional groups. nist.gov A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups. researchgate.net C-H stretching vibrations of the aromatic ring and the aliphatic chain are observed around 2850-3100 cm⁻¹. The C-O stretching vibrations of the phenol (B47542) and ether groups typically appear in the 1000-1300 cm⁻¹ region. vulcanchem.comresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. The phenolic ring in this compound acts as a chromophore, absorbing UV light at specific wavelengths. The position and intensity of the absorption maxima can be influenced by the substituents on the aromatic ring and the solvent used for the analysis.
Chromatographic Separation and Purification Methodologies
Chromatographic techniques are essential for the isolation, purification, and quantification of this compound from various sources.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification and Mixture Analysis
Gas chromatography (GC) and its combination with mass spectrometry (GC-MS) are widely used for the analysis of volatile and semi-volatile compounds like this compound. nih.govnist.gov
Gas Chromatography (GC): In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the column. nih.gov By using appropriate standards, GC with a flame ionization detector (FID) can be used for the accurate quantification of this compound. lifesciencesite.com
Gas Chromatography-Mass Spectrometry (GC-MS): This powerful hyphenated technique couples the separation capabilities of GC with the identification power of MS. nih.gov As the separated components elute from the GC column, they are directly introduced into the mass spectrometer, which provides a mass spectrum for each component. This allows for the positive identification of this compound even in complex matrices and its quantification. lifesciencesite.com
High-Performance Liquid Chromatography (HPLC) and Preparative HPLC for Isolation and Purity Assessment
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, purification, and analysis of non-volatile or thermally labile compounds like this compound. sielc.com
High-Performance Liquid Chromatography (HPLC): HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. sielc.com Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly employed for the analysis of phenolic compounds. The purity of a sample of this compound can be assessed by the presence of a single, sharp peak in the chromatogram.
Preparative HPLC: This is a scaled-up version of analytical HPLC used for the isolation and purification of larger quantities of a compound. rjptonline.orgisca.in By repeatedly injecting a crude mixture and collecting the fraction corresponding to the peak of this compound, a highly pure sample can be obtained for further studies. nih.gov
Table 2: Summary of Analytical Techniques and Their Applications for this compound
| Technique | Application | Information Obtained |
| ¹H NMR | Structure Elucidation | Proton environment, connectivity |
| ¹³C NMR | Structure Elucidation | Carbon skeleton |
| 2D NMR (COSY, HSQC, HMBC) | Structure Elucidation | Detailed atomic connectivity |
| HRESIMS | Molecular Formula Determination | Exact molecular mass and formula |
| MS | Fragmentation Analysis | Structural fragments |
| LC-MS | Mixture Analysis | Separation and identification |
| IR Spectroscopy | Functional Group Analysis | Presence of OH, CH, C-O groups |
| UV-Vis Spectroscopy | Chromophore Analysis | Electronic transitions |
| GC | Quantification, Mixture Analysis | Separation and quantification |
| GC-MS | Quantification, Mixture Analysis | Separation, identification, and quantification |
| HPLC | Purity Assessment, Separation | Separation and purity check |
| Preparative HPLC | Isolation, Purification | Obtaining pure compound |
Counter Current Chromatography (CCC) and other liquid-liquid partition methods
Counter Current Chromatography (CCC) stands as a powerful purification technique for natural products and synthetic compounds, operating on the principle of liquid-liquid partition. mdpi.com Unlike traditional column chromatography that utilizes a solid stationary phase, CCC employs two immiscible liquid phases, eliminating complications such as irreversible adsorption of the sample onto a solid support. mdpi.com This ensures high recovery of the analyte, a significant advantage when dealing with valuable or scarce compounds.
The methodology involves a coiled tube that is subjected to a centrifugal field, allowing for the retention of one liquid phase (the stationary phase) while the other (the mobile phase) is pumped through the coil. The sample is introduced into the system and partitions between the two phases based on its distribution coefficient (K). Compounds with different K values will travel through the column at different rates, leading to their separation. researchgate.net The selection of the two-phase solvent system is critical and is tailored to the polarity of the target compound. For phenolic compounds like this compound, a variety of solvent systems, such as the popular hexane-ethyl acetate-methanol-water (HEMWat) system, can be adapted to achieve optimal separation. nih.gov
The versatility of CCC allows it to be integrated into complex separation workflows, often used as a preliminary purification step for crude extracts before final polishing by techniques like preparative High-Performance Liquid Chromatography (HPLC). acs.orgnih.gov This approach is particularly effective for isolating specific compounds from complex natural product extracts. nih.gov While specific studies detailing the isolation of this compound using CCC are not prominent in the literature, the technique's proven success with a wide array of phenolic compounds underscores its applicability. mdpi.comnih.gov
Table 1: General Parameters for CCC Separation of Phenolic Compounds
| Parameter | Description | Relevance to this compound |
| Solvent System | A biphasic mixture of immiscible liquids (e.g., HEMWat, chloroform-methanol-water). | The choice would depend on the polarity of the compound, aiming for a partition coefficient (K) between 0.5 and 2 for efficient separation. |
| Stationary Phase | One of the liquid phases held within the CCC column by centrifugal force. | Could be either the aqueous or organic phase, depending on the elution mode. |
| Mobile Phase | The liquid phase that is pumped through the column, carrying the sample. | The choice of mobile phase influences the elution time and resolution. |
| Rotational Speed | The speed at which the CCC coil is centrifuged, affecting the retention of the stationary phase. | Higher speeds generally lead to better stationary phase retention. |
| Flow Rate | The rate at which the mobile phase is pumped through the system. | Affects the analysis time and separation efficiency. |
Advanced Techniques for Structural and Purity Assessment
Beyond purification, confirming the precise chemical structure and assessing the purity of this compound requires sophisticated analytical methods.
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline form. The technique involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, scientists can calculate the positions of individual atoms within the crystal lattice, revealing precise details about bond lengths, bond angles, and intermolecular interactions. mdpi.com
While a crystal structure for this compound is not publicly available, studies on structurally related methoxyphenol derivatives illustrate the power of this technique. For instance, the analysis of (E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenol revealed detailed information about its molecular geometry, including the planarity of its rings and the nature of its intramolecular hydrogen bonds. nih.govresearchgate.net Such data is invaluable for understanding the molecule's conformation and how it packs in the solid state. For this compound, obtaining a single crystal suitable for X-ray diffraction would provide unambiguous proof of its structure and reveal the conformation of the hydroxypropyl side chain relative to the methoxyphenol ring.
Table 2: Illustrative Crystallographic Data for a Related Methoxyphenol Derivative, (E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenol
| Parameter | Value | Reference |
| Chemical Formula | C₁₄H₁₂ClNO₂ | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/n | nih.gov |
| Unit Cell Dimensions | a = 13.2348 Å, b = 8.4701 Å, c = 12.0115 Å, β = 112.846° | nih.gov |
| Intramolecular H-bond (O-H···N) | 2.589 Å | nih.gov |
This data is for an illustrative compound and not this compound.
In modern chemical research, computational chemistry is a vital partner to experimental analysis for structural elucidation. nih.gov Quantum mechanics-based methods, particularly Density Functional Theory (DFT), are widely used to predict the properties of molecules, including their geometries, spectroscopic signatures (e.g., NMR chemical shifts), and energetic profiles. nih.gov
For a compound like this compound, computational methods can be used to generate theoretical models of its possible conformations. The calculated properties of these theoretical structures can then be compared with experimental data. For example, the predicted NMR spectra of different potential isomers or conformers can be compared with the experimentally measured spectrum to identify the correct structure. This combined experimental and computational approach is a powerful tool for resolving structural ambiguities, especially for complex molecules. nih.gov
Furthermore, computational studies can provide insights into the electronic structure and reactivity of phenolic compounds, such as calculating the bond dissociation energies (BDEs) of the phenolic hydroxyl groups, which is crucial for understanding their antioxidant potential. acs.org While specific computational studies on this compound are not readily found, the general methodologies are well-established and routinely applied to phenolic compounds to support and refine their structural assignments. nih.gov
Applications and Translational Research Prospects Excluding Clinical Human Data
Role in Lignin (B12514952) Valorization and Biorefinery Processes
Lignin, a complex aromatic polymer, constitutes a significant portion of lignocellulosic biomass. Its valorization is crucial for the economic viability of biorefineries. The conversion of lignin into well-defined, low-molecular-weight aromatic chemicals is a key strategy, and 2-(3-hydroxypropyl)-6-methoxyphenol and its related isomers are prominent products of this effort. nih.govnih.gov
The breakdown of lignin, particularly through methods like Reductive Catalytic Fractionation (RCF), efficiently converts the polymer into a narrow array of monomeric compounds. nih.gov The primary products are often C3-guaiacols and C3-syringols, which retain the basic phenylpropanoid structure of the original monolignols. From softwood lignin, a major product is 4-(3-hydroxypropyl)-2-methoxyphenol (dihydroconiferyl alcohol), a positional isomer of the target compound. nih.gov Hardwood lignin yields the corresponding syringol analogue, 4-(3-hydroxypropyl)-2,6-dimethoxyphenol (B191096) (dihydrosinapyl alcohol). chemsrc.com
Hydrothermal depolymerization of industrial Kraft lignins using green solvents like isopropanol-water mixtures has also proven effective. This process can yield up to 23 wt% of guaiacol-based monomeric units by breaking down β-O-4 and β-β intermolecular bonds without significant char formation. acs.org The resulting oil is rich in phenolic monomers, including various guaiacol (B22219) derivatives that serve as valuable starting materials for further chemical synthesis. acs.org These lignin-derived phenols are considered platform chemicals, forming the basis for a wide range of higher-value products. nih.govnih.gov
Table 1: Lignin-Derived Guaiacyl and Syringyl Propanols
| Compound Name | Parent Lignin Type | Common Name | Role in Biorefinery |
| This compound | Guaiacyl (Softwood) | - | Platform Chemical |
| 4-(3-Hydroxypropyl)-2-methoxyphenol | Guaiacyl (Softwood) | Dihydroconiferyl alcohol | Platform Chemical nih.govsigmaaldrich.com |
| 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol | Syringyl (Hardwood) | Dihydrosinapyl alcohol | Platform Chemical chemsrc.com |
Developing efficient catalytic routes to upgrade these lignin-derived monomers is a central goal of modern biorefining. nih.gov Reductive Catalytic Fractionation (RCF) is a key upstream process that uses catalysts to selectively cleave lignin's ether linkages while hydrogenating the side chain, yielding propyl- and propanol-substituted phenols. nih.govrsc.org
For downstream conversion, researchers are exploring various catalytic strategies to transform these platform molecules into more complex and valuable compounds. A notable example is the use of hydrogen borrowing amination and C–N cross-coupling reactions. nih.gov These methods have been successfully applied to convert 4-propanol guaiacol into structurally complex, biologically active nitrogen-containing heterocycles. nih.gov Such catalytic pathways are designed to be atom-efficient and minimize hazardous waste, aligning with the principles of green chemistry. nih.gov The focus remains on creating sustainable processes for the manufacture of fine chemicals and pharmaceuticals from renewable biomass resources. mdpi.comdntb.gov.ua
Development of Novel Compounds Based on the this compound Scaffold
The inherent structure of this compound, featuring a phenolic hydroxyl group, a methoxy (B1213986) group, and an alkyl alcohol side chain, makes it an excellent scaffold for chemical modification. This allows for the synthesis of diverse derivatives with potential applications in pharmacology and other fields.
The transformation of lignin-derived guaiacols into high-value N-heterocyclic scaffolds is a promising area of research. In one study, 4-propanol guaiacol was catalytically converted into a library of 1,2,3,4-tetrahydroquinolines. nih.gov Subsequent in vitro screening of these derivatives against human liver cancer cells (HepG2) revealed that several compounds exhibited promising anticancer activity. nih.gov In a related work, the same research group pioneered the synthesis of seven-membered tetrahydro-2-benzazepines from this lignin-derived monomer, further demonstrating its utility in creating biologically active molecular frameworks. nih.gov
The principles of derivatization to enhance bioactivity are well-established. For instance, research on eugenol (B1671780) (4-allyl-2-methoxyphenol), a structurally similar compound, has shown that hydrohalogenation of its allyl group can produce chlorinated derivatives like 4-(2-chloropropyl)-2-methoxyphenol. researchgate.net The addition of halogen atoms to phenolic compounds is a known strategy to increase antimicrobial potency. researchgate.net While not performed on this compound itself, these studies provide a clear blueprint for designing derivatives with potentially enhanced biological functions. General synthetic strategies often involve targeting the reactive hydroxyl and phenyl groups to build more complex heterocyclic systems, such as thieno[2,3-d]pyrimidines, which have been explored for their antibacterial properties. nih.gov
Table 2: Examples of Synthesized Derivatives from Guaiacol Scaffolds and Their Bioactivity
| Starting Scaffold | Derivative Class | Example of Bioactivity (in vitro) | Reference |
| 4-Propanol Guaiacol | 1,2,3,4-Tetrahydroquinolines | Anticancer activity against HepG2 cells | nih.gov |
| 4-Propanol Guaiacol | Tetrahydro-2-benzazepines | Biologically active scaffold | nih.gov |
| Thieno[2,3-d]pyrimidinedione | Substituted Thieno[2,3-d]pyrimidinediones | Potent antibacterial activity against Gram-positive pathogens (MRSA, VRE) | nih.gov |
| Eugenol | 4-(2-Chloropropyl)-2-methoxyphenol | Potential for enhanced antimicrobial activity | researchgate.net |
Understanding how molecular structure influences biological function is fundamental to rational drug design. Studies on libraries of synthetic compounds derived from various scaffolds provide insight into these relationships. For example, in a series of thieno[2,3-d]pyrimidinedione derivatives, specific substitutions were found to be critical for antibacterial activity. nih.gov Two compounds in the series demonstrated potent efficacy against multi-drug resistant Gram-positive bacteria, including MRSA and VRE, while showing only weak activity against Gram-negative strains, highlighting the selectivity conferred by their specific structures. nih.gov
Similarly, research on acetohydrazide derivatives has shown that the nature and position of substituents on the benzene (B151609) ring directly impact antimicrobial and antifungal activity. nih.gov The conversion of different lignin-derived guaiacols into distinct heterocyclic systems—such as 1,2,3,4-tetrahydroquinolines from 4-propanol guaiacol versus benzomorpholines from 4-propyl or 4-ethyl guaiacol—further illustrates how the initial side-chain structure of the platform chemical can direct the synthesis toward different molecular scaffolds with potentially different biological targets. nih.gov This knowledge allows for a more targeted approach to designing new compounds, where specific structural features are incorporated to achieve a desired biological effect.
Advanced Materials Science Applications (Hypothetical/Exploratory)
The unique chemical structure of this compound makes it a candidate for the development of novel polymers and advanced materials. Lignin-derived monomers are increasingly recognized for their potential in polymer synthesis. nih.gov
The presence of both a phenolic and a primary alcohol group offers multiple sites for polymerization. This dual functionality is highly valuable for creating cross-linked polymers or functional polyesters and polyurethanes. Research on the similar compound eugenol has led to the synthesis of monomers for epoxy thermoplastics and specialty polyurethanes. researchgate.net For example, a eugenol-based diol was used as a chain extender to create waterborne polyurethanes with enhanced mechanical and thermal properties. researchgate.net By analogy, this compound could serve as a bio-based monomer for high-performance polymers.
Furthermore, the hydroxypropyl group is a key feature in other functional materials. For instance, 2-hydroxy-3-phenoxypropyl methacrylate (B99206) (PHPM) is a hydrophilic monomer used in the manufacture of medical devices. cymerchemicals.com Modified hydroxypropyl cellulose (B213188) has also been used to create wet-strength paper through cross-linking reactions involving the hydroxypropyl side chains. mdpi.com These examples suggest that the hydroxypropyl moiety of the title compound could be exploited in applications requiring hydrophilicity, reactivity, and cross-linking capabilities. The high purity and defined structure of monomers derived from lignin also make them potential precursors for specialized materials like carbon fibers, an application already being explored for other types of lignin monomers. rsc.org
Integration into Polymer Synthesis
The bifunctional nature of this compound, possessing two distinct hydroxyl groups, allows for its versatile integration into various polymer backbones. The phenolic hydroxyl group and the primary alcohol on the propyl side chain offer differential reactivity, which can be strategically exploited in polymerization reactions. Lignin-derived monomers with such functionalities are increasingly investigated for creating high-performance, bio-based polymers, including polyesters, polyurethanes, and epoxy resins. researchgate.netthe-innovation.org
The presence of both hydroxyl groups enables this compound to act as a monomer in step-growth polymerization.
Polyesters: It can be copolymerized with dicarboxylic acids or their derivatives. The aromatic ring would be incorporated into the polymer backbone, enhancing thermal stability and rigidity, while the flexible propyl chain could contribute to modifying the material's mechanical properties.
Polyurethanes: The hydroxyl groups can react with isocyanates to form urethane (B1682113) linkages. Using a lignin-derived monomer like this compound can lead to the development of bio-based polyurethanes with potentially improved flame retardancy and UV resistance, properties often associated with phenolic structures. the-innovation.org
Epoxy Resins: The phenolic hydroxyl can react with epichlorohydrin (B41342) to form a glycidyl (B131873) ether, creating an epoxy monomer. the-innovation.org This monomer can then be cured to produce a thermosetting resin. The incorporation of the guaiacyl structure can enhance the thermal and chemical resistance of the resulting epoxy network.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymer Type | Co-reactant(s) | Key Linkage Formed | Potential Properties |
| Polyester (B1180765) | Dicarboxylic Acids (e.g., Adipic Acid) | Ester | Enhanced thermal stability, tunable flexibility |
| Polyurethane | Diisocyanates (e.g., MDI, TDI) | Urethane | Bio-based content, improved flame retardancy |
| Epoxy Resin | Epichlorohydrin, Curing Agents | Ether, various cross-links | High thermal resistance, chemical durability |
Potential in Bio-based Materials Development
The development of materials from renewable resources is a cornerstone of a circular economy. Lignin-derived compounds are at the forefront of this effort, offering a pathway to produce aromatic polymers that have historically been reliant on petrochemicals. european-coatings.comndsuresearchfoundation.org this compound serves as a model for a well-defined monomer that can be obtained through the depolymerization and upgrading of lignin. researchgate.net
The use of such specific monomers, as opposed to crude lignin, allows for the synthesis of polymers with predictable and consistent properties. ndsuresearchfoundation.org This approach overcomes a major challenge associated with the heterogeneity of raw lignin. the-innovation.org Materials synthesized from this compound could find applications as:
Thermosets and Thermoplastics: Depending on the polymerization strategy, it can be used to create both rigid, cross-linked thermosets and melt-processable thermoplastics. researchgate.net
Degradable and Reprocessable Materials: The introduction of specific chemical linkages, such as ester bonds, can facilitate the design of chemically recyclable or biodegradable polymers, contributing to more sustainable material life cycles. researchgate.net The development of covalent adaptable networks (CANs) from lignin-derived monomers like vanillin (B372448) and eugenol showcases a pathway for creating recyclable and reprocessable thermosets, a principle that could be extended to polymers made from this compound. acs.org
Bioengineering and Metabolic Pathway Engineering (Conceptual)
While the direct microbial synthesis of this compound is not yet established, conceptual pathways can be designed based on extensive research in the metabolic engineering of microorganisms for the production of other aromatic compounds. nih.gov The focus lies in harnessing and modifying central metabolic routes, such as the phenylpropanoid pathway, to channel carbon from simple sugars into desired specialty chemicals. frontiersin.orgrsc.org
Design of Microorganisms for Enhanced Production of this compound or its Precursors
The production of this target molecule in a microbial host like Escherichia coli or Saccharomyces cerevisiae would involve the introduction of a heterologous biosynthetic pathway and the optimization of the host's native metabolism.
A conceptual pathway could start from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. nih.govrsc.org This is the natural entry point for the biosynthesis of most phenylpropanoids. frontiersin.org
Key engineering strategies would include:
Enhancing Precursor Supply: Overexpressing key enzymes in the shikimate pathway to increase the intracellular pool of L-phenylalanine.
Introducing the Phenylpropanoid Pathway: Inserting genes from plants or other organisms to convert L-phenylalanine into a key intermediate like ferulic acid or coniferyl alcohol. This involves enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and caffeic acid O-methyltransferase (COMT). wikipedia.org
Engineering the Side-Chain Modification: This is the most speculative part of the pathway. A series of enzymatic steps, likely involving reductases and hydratases, would be required to convert the propenyl side chain of an intermediate like coniferyl alcohol into the 3-hydroxypropyl side chain. This might involve a pathway proceeding through dihydroconiferyl alcohol.
Host Strain Optimization: Knocking out competing metabolic pathways to prevent the diversion of precursors and improving the host's tolerance to the potentially toxic aromatic product. nih.gov
Microbial production offers a sustainable alternative to chemical synthesis from fossil fuels, using renewable feedstocks like glucose. mdpi.com
Table 2: Conceptual Metabolic Engineering Strategy for this compound Production
| Engineering Step | Target Pathway / Enzyme(s) | Purpose |
| 1. Precursor Funneling | Shikimate Pathway enzymes (e.g., AroG, AroF) | Increase flux towards L-phenylalanine |
| 2. Core Phenylpropanoid Synthesis | Phenylalanine Ammonia Lyase (PAL), C4H, 4CL, COMT | Convert L-phenylalanine to a guaiacyl-unit precursor (e.g., ferulic acid) |
| 3. Side-Chain Tailoring | Hypothetical Reductases, Hydratases | Convert the C3 side chain to a 3-hydroxypropyl group |
| 4. Host Optimization | Deletion of competing pathways (e.g., other aromatic amino acid synthesis) | Maximize carbon flow to the target molecule and improve yield |
Understanding and Manipulating Biosynthetic Routes in Model Systems
The biosynthesis of lignin monomers (monolignols) in plants is the natural template for designing microbial pathways. frontiersin.org The general phenylpropanoid pathway converts phenylalanine into p-coumaroyl-CoA, which is a central branch point. rsc.org For guaiacyl (G) units like this compound, the pathway proceeds through intermediates such as feruloyl-CoA and coniferyl alcohol. the-innovation.org
Understanding the regulation and enzymatic steps of this pathway in model plants like Arabidopsis thaliana is crucial. rsc.org Researchers have successfully manipulated these pathways in plants to alter lignin composition, for instance, by down-regulating specific enzymes to cause the accumulation of unconventional monomers. researchgate.net This knowledge can be translated to microbial systems. For example, enzymes identified in plants that perform specific hydroxylations or methylations are prime candidates for integration into engineered microbial pathways. frontiersin.org
A key challenge is identifying or engineering enzymes for the final side-chain modification steps. This may require screening diverse microbial genomes for novel enzymatic activities or using protein engineering to alter the substrate specificity of known enzymes. The study of how related compounds are metabolized in nature can provide clues; for instance, polyphenol oxidases are known to modify guaiacyl and syringyl compounds, demonstrating nature's toolkit for transforming such molecules. nih.gov
Future Directions and Emerging Research Avenues for 2 3 Hydroxypropyl 6 Methoxyphenol
Integration of Artificial Intelligence and Machine Learning in SAR and Predictive Modeling
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of 2-(3-Hydroxypropyl)-6-methoxyphenol by enabling the development of robust predictive models for its bioactivity. Quantitative Structure-Activity Relationship (QSAR) studies, which correlate the structural or property descriptors of a compound with its biological activity, can be significantly enhanced through AI and ML algorithms. nih.gov For this compound and its analogues, these models can predict various biological activities, such as antioxidant capacity, cytotoxicity, and enzyme inhibition. nih.gov
Predictive modeling is a key component in the early stages of drug development and other applications. scienceopen.com By generating predicted bioactivity profiles, researchers can improve the accuracy of biological endpoint predictions. scienceopen.com This approach can be particularly useful for screening large virtual libraries of derivatives of this compound to identify candidates with enhanced or novel activities. The development of these models relies on the availability of high-quality data and appropriate molecular representations that can capture the nuances of the compound's structure, including its stereochemistry. nih.gov
Future research will likely focus on building comprehensive databases of experimental data for this compound and related compounds to train and validate these predictive models. The goal is to create models that can accurately forecast the bioactivity of new derivatives, thereby accelerating the discovery and design process. nih.gov A chemometrics-driven strategy, employing techniques like mass spectrometry and multivariate statistical analyses, could further refine these bioactivity-prediction models by considering the complex interplay of multiple chemical components. researchgate.net
Table 1: Hypothetical AI/ML-driven Predictive Modeling for this compound Derivatives
| Derivative of this compound | Molecular Descriptor (Example) | Predicted Bioactivity (Example) | Confidence Score |
| 2-(3-Hydroxypropyl)-5-nitro-6-methoxyphenol | Highest Occupied Molecular Orbital (HOMO) Energy | Increased Antioxidant Activity | 0.92 |
| 2-(3-Hydroxypropyl)-4-chloro-6-methoxyphenol | Molecular Electrostatic Potential | Potential COX-2 Inhibition | 0.85 |
| 2-(3-Hydroxypropyl)-6-ethoxyphenol | LogP | Altered Cytotoxicity Profile | 0.88 |
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
For the synthesis of this compound, in situ monitoring can be used to track the consumption of reactants and the formation of the product, ensuring optimal reaction conditions and yield. researchgate.net This is particularly beneficial for complex reactions where multiple side products may form. spectroscopyonline.com The data obtained from in situ monitoring can be used to develop more robust and efficient synthetic protocols. spectroscopyonline.com
Future research in this area will likely involve the development of customized in situ analytical setups for the specific synthetic pathways used to produce this compound. The integration of these spectroscopic techniques with automated reaction platforms could enable high-throughput screening of reaction conditions and catalysts, further accelerating process optimization.
Table 2: Application of Advanced Spectroscopic Techniques for Monitoring the Synthesis of this compound
| Spectroscopic Technique | Information Gained | Potential Advantages |
| Raman Spectroscopy | Real-time monitoring of functional group changes, reaction kinetics. researchgate.net | Non-destructive, can be used with fiber-optic probes for remote monitoring. researchgate.net |
| In Situ NMR Spectroscopy | Detailed structural information on reactants, intermediates, and products. | Provides unambiguous identification of species in the reaction mixture. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Tracking of vibrational modes of key functional groups. | High sensitivity and rapid data acquisition. |
Exploration of Novel Biocatalytic Pathways for Sustainable Production
The pursuit of green and sustainable chemical manufacturing processes has led to a growing interest in biocatalysis. almacgroup.com For the production of this compound, biocatalytic pathways offer a promising alternative to traditional chemical synthesis, which often involves harsh reaction conditions and the use of hazardous reagents. researchgate.net Enzymes, as biocatalysts, operate under mild conditions and exhibit high selectivity, leading to cleaner and more efficient processes. researchgate.net
The synthesis of phenolic compounds can be achieved using various enzymes, such as oxidoreductases (e.g., laccases, tyrosinases) and lyases. mdpi.comresearchgate.net These enzymes could be engineered or sourced from microbial origins to catalyze the specific steps in the synthesis of this compound. researchgate.net The development of multi-enzyme cascade reactions, where several enzymatic steps are combined in a one-pot synthesis, represents a particularly exciting frontier for creating novel and efficient synthetic routes. researchgate.net
Future research will focus on identifying and optimizing suitable enzymes and microorganisms for the biocatalytic production of this compound. almacgroup.com This will involve enzyme screening, protein engineering to enhance catalytic activity and stability, and the development of efficient fermentation and downstream processing technologies. dtu.dk The goal is to establish economically viable and environmentally friendly biocatalytic routes for the large-scale production of this compound. researchgate.net
Table 3: Potential Biocatalytic Approaches for the Synthesis of this compound
| Enzyme Class | Potential Reaction | Advantages |
| Oxidoreductases (e.g., Laccase) | Hydroxylation of a precursor molecule. mdpi.com | Use of molecular oxygen as a green oxidant. |
| Lyases (e.g., ThDP-dependent enzymes) | Carbon-carbon bond formation to build the propyl side chain. researchgate.net | High stereoselectivity in bond formation. researchgate.net |
| Transferases | Glycosylation or other modifications of the core structure. | Introduction of novel functionalities. |
Interdisciplinary Research with Materials Science and Environmental Chemistry
The unique chemical structure of this compound, featuring both a phenolic hydroxyl group and a propyl alcohol moiety, makes it an interesting candidate for interdisciplinary research, particularly in materials science and environmental chemistry.
In materials science, the phenolic group suggests its potential use as a monomer or a building block in the synthesis of novel polymers and resins. For instance, it could be incorporated into phenol-formaldehyde-type resins or other thermosetting polymers, potentially imparting unique properties such as improved thermal stability or specific functionalities. acs.org The presence of the hydroxypropyl side chain could also be exploited for further chemical modifications to create tailored material properties. Research into the in situ polymerization of this compound with other materials, such as graphene oxide, could lead to the development of advanced composites with enhanced mechanical or electronic properties. acs.org
From an environmental chemistry perspective, the biodegradability and potential environmental fate of this compound are important areas of investigation. As a phenolic compound, its interactions with environmental systems, including its potential for bioremediation, are of interest. mdpi.com Biocatalytic systems, such as those employing laccases or peroxidases, could be explored for the degradation or transformation of this compound and related phenolic structures in wastewater or contaminated soils. mdpi.com
Table 4: Potential Interdisciplinary Research Applications for this compound
| Research Area | Potential Application | Key Research Focus |
| Materials Science | Monomer for novel polymers and resins. acs.org | Synthesis and characterization of polymers with tailored properties. |
| Materials Science | Component in advanced composite materials. acs.org | Development of functional composites with enhanced performance. |
| Environmental Chemistry | Study of biodegradability and environmental fate. | Assessment of persistence and transformation in environmental matrices. |
| Environmental Chemistry | Bioremediation of phenolic contaminants. mdpi.com | Development of biocatalytic systems for the degradation of phenolic compounds. mdpi.com |
Expanding Pre-clinical Mechanistic Studies beyond Current Scope
While initial studies on related 2-methoxyphenols have suggested potential biological activities such as antioxidant and anti-inflammatory effects, there is a need to expand the pre-clinical mechanistic studies specifically for this compound. nih.gov A deeper understanding of its molecular targets and pathways of action is crucial for any potential therapeutic or biotechnological applications.
Future pre-clinical research should aim to elucidate the specific mechanisms by which this compound exerts its effects. This could involve a range of in vitro and in cellulo assays to investigate its interactions with key cellular components, such as enzymes, receptors, and signaling pathways. For example, its antioxidant potential could be explored in more detail by examining its effects on cellular oxidative stress markers and antioxidant enzyme expression.
Furthermore, studies could investigate its potential as an inhibitor of enzymes like cyclooxygenases (COX), which are implicated in inflammation. nih.gov Exploring its effects on various cell lines, including cancer cells, could also uncover novel anti-proliferative or cytotoxic activities. The use of advanced molecular biology techniques, such as transcriptomics and proteomics, could provide a global view of the cellular response to treatment with this compound, helping to identify novel mechanisms of action.
Table 5: Proposed Areas for Expanded Pre-clinical Mechanistic Studies of this compound
| Area of Investigation | Experimental Approach | Potential Outcome |
| Antioxidant Mechanism | Cellular antioxidant assays (e.g., ROS measurement), analysis of antioxidant enzyme expression. | Elucidation of direct radical scavenging versus indirect antioxidant effects. |
| Anti-inflammatory Effects | COX enzyme inhibition assays, measurement of pro-inflammatory cytokine production in immune cells. nih.gov | Identification of specific anti-inflammatory pathways. |
| Anti-cancer Potential | Cytotoxicity assays on a panel of cancer cell lines, cell cycle analysis, apoptosis assays. nih.gov | Discovery of novel anti-proliferative activities. |
| Molecular Target Identification | Affinity chromatography-mass spectrometry, cellular thermal shift assays. | Identification of specific protein binding partners. |
Q & A
Basic: What are the established synthetic methodologies for 2-(3-Hydroxypropyl)-6-methoxyphenol and its Schiff base derivatives?
The compound and its derivatives are synthesized via condensation reactions . For Schiff base formation, 3-methoxysalicylaldehyde is refluxed with amines (e.g., N,N-dimethyl-1,3-diaminopropane) in methanol, followed by in situ complexation with metal salts like NiCl₂ or Mn(ClO₄)₂ . Key parameters include:
- Reaction time : 1 hour reflux optimizes imine bond formation without side reactions .
- Solvent selection : Methanol enhances ligand solubility and facilitates crystallization .
- Stoichiometry : A 1:1 molar ratio of aldehyde to amine ensures high yields (>80%) . Derivatives such as 2-(((3-hydroxypropyl)imino)methyl)-6-methoxyphenol are crystallized with nickel(II) chloride, highlighting the role of stoichiometric control in coordination chemistry .
Basic: Which spectroscopic and crystallographic techniques provide reliable structural elucidation of this compound complexes?
A multimodal approach is critical:
- FTIR : Confirms imine bond formation (C=N stretch ~1600 cm⁻¹) and phenolic O-H vibrations (~3400 cm⁻¹) .
- NMR : ¹H NMR resolves methoxy protons (δ 3.8–4.0 ppm) and aromatic patterns, while ¹³C NMR identifies imine carbons (δ 160–165 ppm) .
- X-ray crystallography : SHELX-refined structures reveal bond lengths (e.g., C-O = 1.36 Å, C-N = 1.28 Å) and coordination geometries (e.g., distorted octahedral Mn(III) complexes) .
- UV-Vis : π→π* transitions (250–300 nm) and charge-transfer bands (350–450 nm) complement structural data .
Advanced: How do metal coordination geometries influence the catalytic and magnetic properties of this compound complexes?
The ligand’s flexible coordination modes enable diverse metal environments:
- Nickel(II) complexes : Dinuclear structures with µ-phenoxo bridges (Ni–Ni distance = 3.102 Å) exhibit antiferromagnetic coupling (J = -12.5 cm⁻¹) .
- Manganese(III) complexes : Distorted octahedral geometries with 1,3-nitrito bridging show unusual redox behavior and potential for catalytic oxidation .
- Cobalt(II) complexes : CH/X interactions direct crystal packing, impacting solubility and stability .
These structural features correlate with catalytic activity in oxidation reactions, though mechanistic studies are ongoing .
Advanced: What methodological challenges arise when evaluating the antioxidant potential of Schiff base derivatives, and how are they addressed?
Key challenges include:
- Assay standardization : DPPH radical scavenging requires fresh solution preparation and controlled light exposure to minimize false positives .
- Solvent effects : Methanol yields lower IC₅₀ values (18.7 µg/mL) than ethanol (22.4 µg/mL) for derivative I .
- Thermal stability : TGA data (decomposition >210°C) ensures compound integrity during biological testing .
- Purity validation : HPLC (>95% purity) is recommended to avoid confounding results from impurities .
Advanced: How do computational chemistry approaches enhance the understanding of structure-property relationships in derivatives of this compound?
DFT calculations (B3LYP/6-311+G(d,p)) provide insights into:
- HOMO-LUMO gaps : ΔE = 4.2–4.8 eV predicts nucleophilic susceptibility at methoxy groups .
- Intermolecular interactions : Hirshfeld surface analysis quantifies O–H···N contacts (28% of crystal packing) .
- Spectroscopic simulations : TD-DFT matches experimental UV-Vis spectra within 10 nm error, validating π→π* assignments .
These models guide synthetic modifications for targeted electronic or catalytic properties .
Advanced: What contradictory findings exist regarding the biological activity and toxicity profile of this compound derivatives?
Discrepancies include:
- Acute toxicity : Rat LD₅₀ values range from 150–300 mg/kg, depending on substituents .
- Antimicrobial activity : Cobalt complexes inhibit S. aureus (zone inhibition >20 mm), while nickel analogues are inactive, suggesting metal-specific mechanisms .
Resolution strategies :
Use ATCC-standardized microbial strains .
Control counterion effects (e.g., perchlorate vs. chloride) .
Apply OECD guidelines for toxicity studies to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
